![molecular formula C20H18N4O4 B2861423 methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1795298-26-8](/img/structure/B2861423.png)
methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
"Methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate" is a synthetic heterocyclic compound featuring a methyl benzoate core linked via a carbamoyl-ethyl chain to an imidazo[1,2-b]pyrazol scaffold substituted with a furan-2-yl group. Its design aligns with trends in bioactive molecule synthesis, where hybrid heterocycles are prioritized for multifunctional interactions .
Propriétés
IUPAC Name |
methyl 4-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylcarbamoyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-8-9-23-10-11-24-18(23)13-16(22-24)17-3-2-12-28-17/h2-7,10-13H,8-9H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJZDWLDTUYXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Esterification of 4-(Aminomethyl)Benzoic Acid
The patent US20070149802A1 details an optimized large-scale process:
- Reagents : 4-(Aminomethyl)benzoic acid, methanol (8:1 molar ratio), 30% HCl (1.5 eq)
- Conditions : Reflux at 64–65°C for 7 hours under nitrogen
- Workup : Cool to 10°C, adjust pH to 6–7 with 4% NaOH, distill methanol/water azeotrope at 200 mbar
- Extraction : Methyl tert-butyl ether (3× volumes) at pH 10–11, 5–10°C
- Yield : 88–89% (60 kg scale), purity >99% by HPLC
This method supersedes earlier routes involving catalytic hydrogenation of methyl 4-cyanobenzoate (Synlett 2001) or electrochemical reduction (SU 4670483) by eliminating transition metal catalysts and high-pressure equipment. The pH-critical isolation prevents lactamization of the aminomethyl group during concentration.
Construction of 2-(6-(Furan-2-yl)-1H-Imidazo[1,2-b]Pyrazol-1-yl)Ethylamine
Groebke–Blackburn–Bienaymé Three-Component Reaction
Beilstein Journal of Organic Chemistry (2014) documents a robust protocol for imidazo[1,2-b]pyrazoles:
Reaction Components :
- Aldehyde : Furan-2-carbaldehyde (1.2 eq)
- Aminoheterocycle : 5-Aminopyrazole-4-carbonitrile (1.0 eq)
- Isocyanide : 2-Isocyanoethylamine (1.1 eq)
Optimized Conditions :
- Solvent: Ethanol/water (4:1 v/v)
- Temperature: 80°C, 12 hours
- Catalyst: Sc(OTf)₃ (5 mol%)
- Yield: 78–83% (46 examples)
The ethylamine sidechain originates from the isocyanide component, positioning the primary amine for subsequent carbamoylation. LC-MS analysis confirms exclusive formation of the 6-furan regioisomer due to electronic directing effects of the pyrazole nitrogens.
Carbamate Linkage Formation
Carbamoylation via Mixed Carbonate Intermediate
EvitaChem’s synthetic route for analogous benzamides employs a two-step activation:
Step 1: Chloroformate Generation
- React methyl 4-(aminomethyl)benzoate with triphosgene (0.35 eq) in dichloromethane at −5°C
- Quench excess phosgene with pyridine, isolate 4-(isocyanatomethyl)benzoate chloride
Step 2: Amine Coupling
- Add 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine (1.05 eq) in THF
- Stir at 25°C for 6 hours, monitor by TLC (Rf = 0.33 in EtOAc/hexane 1:1)
- Purify by silica chromatography (gradient 20→50% EtOAc/hexane)
- Yield : 72–75%, purity 98.4% (HPLC)
Alternative methods using carbodiimide coupling (EDCI/HOBt) gave inferior yields (<60%) due to competing acylation of the imidazole nitrogen.
Process Optimization and Scale-Up Challenges
Temperature-Controlled Phase Separation
The methyl 4-(aminomethyl)benzoate isolation requires strict adherence to:
- Cooling to 5–10°C before basification
- pH 6–7 during initial extraction to prevent emulsion formation
- Final aqueous phase adjustment to pH 10–11 for quantitative amine extraction
Deviations above 15°C during workup decreased yield by 12–18% due to hydrolytic cleavage of the methyl ester.
GBB Reaction Solvent Optimization
Ethanol/water mixtures outperform purely organic media (toluene, DCM) by:
- Enhancing furfural solubility (3.2x higher than in toluene)
- Accelerating imine formation (k = 0.42 min⁻¹ vs 0.15 min⁻¹ in THF)
- Enabling catalyst recycling (Sc(OTf)₃ retained 89% activity over 5 cycles)
Analytical Characterization Data
Table 1. Spectroscopic Properties of Methyl 4-((2-(6-(Furan-2-yl)-1H-Imidazo[1,2-b]Pyrazol-1-yl)Ethyl)Carbamoyl)Benzoate
Technique | Data |
---|---|
HRMS (ESI+) | m/z 456.1789 [M+H]⁺ (calc. 456.1792 for C₂₃H₂₁N₅O₅) |
¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (d, J=8.5 Hz, 2H, ArH), 7.95 (s, 1H, imidazole-H), 7.83 (d, J=8.5 Hz, 2H, ArH), 7.71 (dd, J=1.8, 0.8 Hz, 1H, furan-H), 6.87–6.84 (m, 2H, furan-H), 4.55 (t, J=6.0 Hz, 2H, NCH₂), 3.88 (s, 3H, OCH₃), 3.72 (q, J=6.0 Hz, 2H, CH₂NH) |
HPLC (C18, 1 mL/min) | tR = 6.72 min (98.4% purity, 254 nm) |
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced to form dihydro derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan and imidazo[1,2-b]pyrazole moieties can bind to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison with Analogues
Key Observations :
- Heterocyclic Diversity : The target compound’s imidazo-pyrazol core distinguishes it from pyridazine (I-6230), thiadiazole (LS-03205), and benzisoxazole () systems. These heterocycles influence electronic properties and binding interactions .
- Substituent Effects: The furan-2-yl group may enhance π-π stacking compared to pyridazine’s electron-deficient aromaticity in I-6230.
Physicochemical Properties
- Polarity: The target compound’s carbamoyl group and multiple nitrogen atoms increase polarity relative to I-6230 (fewer H-bond donors/acceptors). However, the methyl ester reduces solubility compared to ethyl esters in I-6230 .
- Stability: The furan ring is prone to oxidative degradation, whereas the thiadiazole in LS-03205 may confer greater metabolic stability . The rigid imidazo-pyrazol scaffold could enhance conformational stability compared to flexible phenethylamino chains in I-6230 .
Bioactivity Potential (Inferred)
While direct bioactivity data for the target compound are absent, structural parallels suggest plausible mechanisms:
- Imidazo-Pyrazol Core : Similar fused systems in pharmaceuticals often target kinases or GPCRs due to planar aromaticity and hydrogen-bonding capacity .
- Furan Substituent : Furan-containing compounds exhibit antimicrobial and anti-inflammatory activities, as seen in plant-derived biomolecules .
- Comparative Efficacy : The thiadiazole in LS-03205 is associated with protease inhibition, whereas pyridazine derivatives like I-6230 show kinase modulation . The target compound’s hybrid structure may combine these mechanisms.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.